molecular formula C16H20ClNOS B12730282 Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride CAS No. 127905-74-2

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride

Cat. No.: B12730282
CAS No.: 127905-74-2
M. Wt: 309.9 g/mol
InChI Key: WIHXXBSWDAESTM-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a benzenemethanamine derivative featuring a dimethylamino group, a thioether-linked 4-methoxyphenyl substituent, and a benzene core. Its molecular formula is C₁₆H₂₀ClNOS, with a molecular weight of 309.85 g/mol. The structural features include:

  • N,N-dimethylamino group: Enhances solubility and modulates receptor interactions.
  • Hydrochloride salt: Improves crystallinity and bioavailability .

Properties

CAS No.

127905-74-2

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-6-4-5-7-16(13)19-15-10-8-14(18-3)9-11-15;/h4-11H,12H2,1-3H3;1H

InChI Key

WIHXXBSWDAESTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves several steps. One common method includes the reaction of benzenemethanamine with N,N-dimethyl groups, followed by the introduction of the 4-methoxyphenylthio moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for its therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
Target Compound : Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride C₁₆H₂₀ClNOS -N(CH₃)₂, -S-(4-OCH₃-C₆H₄) 309.85 Reference compound
Analog 1 : Benzenemethanamine, N,N-dimethyl-2-((3-methoxyphenyl)thio)-, hydrochloride C₁₆H₂₀ClNOS -N(CH₃)₂, -S-(3-OCH₃-C₆H₄) 309.85 Methoxy position (para vs. meta) alters electronic distribution and steric interactions.
Analog 2 : Venlafaxine Hydrochloride C₁₇H₂₇ClNO₂ -N(CH₃)₂, -OCH₃-C₆H₄, cyclohexanol 313.86 Replacement of thioether with ether linkage; cyclohexanol adds rigidity and hydrogen-bonding capacity.
Analog 3 : Thonzylamine Hydrochloride C₁₆H₂₂ClN₃O -N(CH₃)₂, pyrimidine ring, -OCH₃-C₆H₄ 323.82 Pyrimidine ring introduces aromatic stacking potential; altered pharmacophore for antihistaminic activity.
Analog 4 : Benzethonium Chloride Impurity (N,N-Dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine hydrochloride) C₂₄H₃₈ClNO₂ -N(CH₃)₂, branched alkylphenoxy chain 420.01 Bulky alkylphenoxy group enhances lipophilicity; designed for surfactant properties.

Pharmacological and Functional Comparisons

Target Compound vs. Analog 1 (3-Methoxy Derivative) :
  • Metabolic Stability : Thioether linkages (in both compounds) may reduce oxidative metabolism compared to ether-linked analogues like Venlafaxine .
Target Compound vs. Venlafaxine Hydrochloride :
  • Mechanistic Profile: Venlafaxine acts as an SNRI (serotonin-norepinephrine reuptake inhibitor) due to its ether-linked methoxyphenyl and tertiary amine groups. The target compound’s thioether group may confer distinct selectivity or pharmacokinetics .
  • Solubility: Venlafaxine’s cyclohexanol moiety enhances water solubility (35 mg/mL) versus the target compound’s thioether-based hydrophobicity (<5 mg/mL) .
Target Compound vs. Thonzylamine Hydrochloride :
  • Aromatic Interactions : Thonzylamine’s pyrimidine ring enables π-π stacking with histamine receptors, absent in the target compound .

Collision Cross-Section (CCS) and Mass Spectrometry Data

For the 3-methoxy analog (CID 827145):

Adduct m/z Predicted CCS (Ų)
[M+H]+ 274.126 162.3
[M+Na]+ 296.108 176.5

The target compound is expected to exhibit similar CCS values due to structural congruence, with minor variations from the 4-methoxy group’s polarity .

Biological Activity

Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride is a compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₉NOS
  • SMILES Notation : CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)OC
  • Molecular Weight : Approximately 273.38 g/mol

The compound features a thioether linkage and a methoxy group, which may influence its biological interactions.

Biological Activity Overview

Benzenemethanamine derivatives are known for various biological activities, primarily due to their interactions with neurotransmitter systems and potential applications in treating neurological disorders. The specific compound has been studied for its effects on:

  • Neurotransmitter Reuptake Inhibition : Similar compounds have shown potential as serotonin and norepinephrine reuptake inhibitors (SNRIs), which could be beneficial in treating depression and anxiety disorders.
  • Anticancer Properties : Some studies suggest that thioether-substituted benzenemethanamines may exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.

The biological activity of benzenemethanamine derivatives can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Levels : By inhibiting the reuptake of key neurotransmitters, these compounds can enhance mood and cognitive function.
  • Microtubule Destabilization : Some related compounds have been identified as microtubule-destabilizing agents, which can disrupt cancer cell division .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationPotential inhibition of serotonin and norepinephrine reuptake ,
Anticancer ActivityInduction of apoptosis in cancer cell lines
Microtubule DestabilizationInhibition of microtubule assembly leading to cytotoxic effects

Case Studies

  • Neuropharmacological Study :
    A study evaluated the effects of similar compounds on neurotransmitter levels in rat models. Results indicated that these compounds significantly increased serotonin levels, suggesting potential antidepressant properties.
  • Anticancer Evaluation :
    Research conducted on thioether-substituted benzenemethanamines demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The study found that these compounds could enhance caspase-3 activity, indicating apoptosis induction at concentrations as low as 1 μM .
  • Microtubule Assembly Inhibition :
    An investigation into the microtubule-destabilizing properties of related benzenemethanamine derivatives revealed effective inhibition at concentrations around 20 μM, highlighting their potential as chemotherapeutic agents .

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